molecular formula C8H15NO4 B558503 2-((tert-Butoxycarbonyl)amino)propanoic acid CAS No. 3744-87-4

2-((tert-Butoxycarbonyl)amino)propanoic acid

Cat. No. B558503
CAS RN: 3744-87-4
M. Wt: 189.21 g/mol
InChI Key: QVHJQCGUWFKTSE-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)propanoic acid” is a compound with the molecular weight of 207.23 . It is also known as "(tert-butoxycarbonyl)-D-alanine hydrate" . The compound is a white to off-white solid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butoxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid at room temperature . It has a molecular weight of 207.23 .

Scientific Research Applications

  • Enantioselective Synthesis and Neuroexcitant Properties : 2-((tert-Butoxycarbonyl)amino)propanoic acid is used in the synthesis of enantiomers of neuroexcitants like ATPA, an analogue of AMPA. Enantioselective synthesis with high enantiomeric excess is achieved using tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI) as an intermediate (Pajouhesh et al., 2000).

  • Antimicrobial Activity : This compound is a precursor in synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives, which have shown strong antimicrobial activities against various microorganisms (Pund et al., 2020).

  • Intermediate in Biotin Synthesis : It acts as a key intermediate in the synthesis of the natural product Biotin, which plays a crucial role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Synthesis and Fluorescence Properties : The compound is used in synthesizing (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate, which has distinct fluorescence properties (Memeo et al., 2014).

  • Polyacetylene Synthesis : This compound is also used in the synthesis and polymerization of amino acid-derived acetylene monomers, leading to the formation of polymers with unique properties (Gao et al., 2003).

  • Collagen Cross-Links : It serves as an intermediate in synthesizing collagen cross-links, which are crucial in the preparation of pyridinoline and deoxypyridinoline (Adamczyk et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Boc-DL-Ala-OH plays a significant role in biochemical reactions. As an amino acid protecting group, it can protect the amino and carboxyl groups of alanine, maintaining their stability during the synthesis process . This property allows Boc-DL-Ala-OH to interact with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex peptides.

Cellular Effects

The effects of Boc-DL-Ala-OH on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino and carboxyl groups of alanine, Boc-DL-Ala-OH can influence cell function by enabling the production of specific peptides. These peptides can then impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Boc-DL-Ala-OH exerts its effects through its role as a protecting group. It binds to the amino and carboxyl groups of alanine, protecting these functional groups from reacting prematurely during the synthesis process . This protection can influence enzyme activity, binding interactions with other biomolecules, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Boc-DL-Ala-OH can change as the synthesis process progresses. The compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .

Metabolic Pathways

Boc-DL-Ala-OH is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boc-DL-Ala-OH is transported and distributed within cells and tissues as part of the larger molecules it helps to synthesize. The compound itself does not have specific transporters or binding proteins, but the peptides it helps create can interact with various cellular components and influence their localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-DL-Ala-OH is primarily within the cytoplasm, where peptide synthesis occurs. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3744-87-4
Record name 3744-87-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-N-Boc-aminopropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the self-association behavior of BOC-DL-ALANINE?

A1: Research by Benedetti et al. [] reveals that BOC-DL-ALANINE exhibits a unique self-association pattern in its solid state, forming ribbons of hydrogen-bonded cyclic dimers through its carboxylic acid groups. This self-assembly behavior is influenced by the chirality of the molecule, as the incorporation of water molecules in the crystal structure of the optically active form (t-Boc-D-Ala-OH) alters the hydrogen-bonding network. Understanding this behavior is crucial for predicting the compound's behavior in different environments and for designing synthesis strategies.

Q2: How is BOC-DL-ALANINE utilized in the synthesis of new compounds with potential biological activity?

A2: Patel et al. [] employed BOC-DL-ALANINE as a starting material in the synthesis of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The researchers utilized the carboxylic acid functionality of BOC-DL-ALANINE for coupling reactions and subsequent cyclization to form the thiadiazole ring. This highlights the versatility of BOC-DL-ALANINE as a building block for creating diverse chemical structures with potential applications in medicinal chemistry.

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